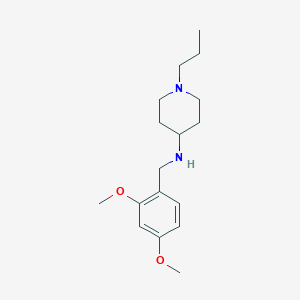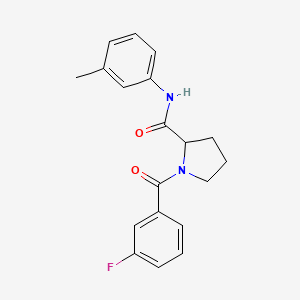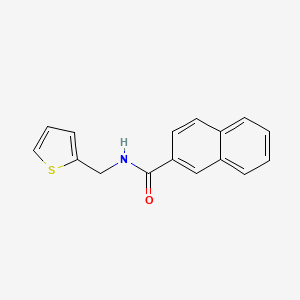![molecular formula C16H25NO6 B4892934 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4892934.png)
2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Additionally, it has been found to induce apoptosis in cancer cells, which may contribute to its antitumor effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) have been studied extensively. It has been found to have antioxidant effects, which may protect against oxidative stress-related diseases. Additionally, it has been shown to have antimicrobial effects, which may be useful in the treatment of bacterial infections. The antitumor effects of this compound are also of interest, as it may have potential applications in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) in lab experiments is its solubility in water and ethanol. This makes it easy to dissolve in various solutions for testing. Additionally, its potential applications in various fields make it a versatile compound for research. However, one limitation of using this compound is its relatively unknown mechanism of action. Further research is needed to fully understand how it works and its potential applications.
Zukünftige Richtungen
There are many potential future directions for research on 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)). Some possible areas of study include its potential applications in the treatment of bacterial infections, cancer, and oxidative stress-related diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Overall, this compound has promising potential for various scientific research applications.
Synthesemethoden
The synthesis of 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) involves the reaction between 3-(2,3,6-trimethylphenoxy)propylamine and ethylene glycol in the presence of oxalic acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) in scientific research are vast. It has been studied for its antimicrobial, antitumor, and antioxidant properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been found to have antitumor effects on various cancer cell lines, including breast and lung cancer cells. The antioxidant properties of this compound make it a potential candidate for the prevention and treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
oxalic acid;2-[3-(2,3,6-trimethylphenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-11-5-6-12(2)14(13(11)3)17-10-4-7-15-8-9-16;3-1(4)2(5)6/h5-6,15-16H,4,7-10H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBNNZVEQGYQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCNCCO)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;2-[3-(2,3,6-trimethylphenoxy)propylamino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(3-phenylpropyl)-1,3-propanediamine](/img/structure/B4892858.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4892864.png)
![5-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B4892871.png)

![3-methyl-5-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B4892882.png)

![1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4892908.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea](/img/structure/B4892923.png)
![N-[2-(acetylamino)phenyl]-4-butoxybenzamide](/img/structure/B4892931.png)
![4-chloro-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4892947.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4892956.png)
